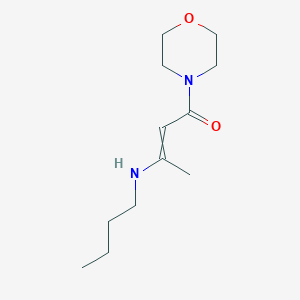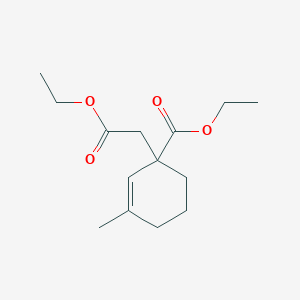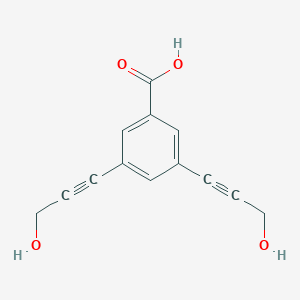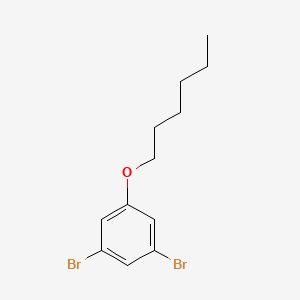
Lithium;methyl-phenyl-trimethylsilyloxysilanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;methyl-phenyl-trimethylsilyloxysilanide is an organolithium compound with the molecular formula C10H17LiOSi2. It is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of lithium;methyl-phenyl-trimethylsilyloxysilanide typically involves the reaction of methyl-phenyl-trimethylsilyloxysilane with lithium metal. The reaction is carried out in an inert atmosphere, often using solvents like pentane or hexane to facilitate the reaction. The general reaction can be represented as follows:
C6H5Si(CH3)3OSi(CH3)3+Li→C6H5Si(CH3)3OSi(CH3)3Li
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and safety during production.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;methyl-phenyl-trimethylsilyloxysilanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Due to the presence of the lithium atom, this compound acts as a strong nucleophile, participating in addition reactions with electrophiles.
Deprotonation: It can deprotonate weak acids, forming new organolithium compounds.
Substitution Reactions: It can replace halides in organic compounds, forming new carbon-lithium bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and electrophiles. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions with moisture or oxygen.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic addition reactions, the product will be an organosilicon compound with a new carbon-lithium bond.
Wissenschaftliche Forschungsanwendungen
Lithium;methyl-phenyl-trimethylsilyloxysilanide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.
Polymer Chemistry: It is used in the production of silicon-based polymers and elastomers.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
Wirkmechanismus
The mechanism of action of lithium;methyl-phenyl-trimethylsilyloxysilanide involves its ability to act as a strong nucleophile. The lithium atom in the compound is highly reactive, allowing it to readily form new bonds with electrophiles. This reactivity is due to the polar nature of the carbon-lithium bond, which has a significant ionic character.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound used as a strong base in organic synthesis.
Lithium triisopropylboronate: Used in the preparation of boronic acids and esters.
Methyllithium: A simpler organolithium compound used in various organic reactions.
Uniqueness
Lithium;methyl-phenyl-trimethylsilyloxysilanide is unique due to its specific structure, which includes both methyl and phenyl groups bonded to silicon. This structure imparts unique reactivity and stability, making it suitable for specialized applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
823207-24-5 |
|---|---|
Molekularformel |
C10H17LiOSi2 |
Molekulargewicht |
216.4 g/mol |
IUPAC-Name |
lithium;methyl-phenyl-trimethylsilyloxysilanide |
InChI |
InChI=1S/C10H17OSi2.Li/c1-12(11-13(2,3)4)10-8-6-5-7-9-10;/h5-9H,1-4H3;/q-1;+1 |
InChI-Schlüssel |
WGBDGZWUUJKUFO-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[Si-](C1=CC=CC=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~,N~4~,N~6~-Tris[3,4,5-tris(decyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14230125.png)

![Piperazine, 1-(3-chlorophenyl)-4-[(1,3-dihydroxy-9-acridinyl)carbonyl]-](/img/structure/B14230160.png)
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B14230166.png)





![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)

![7H-Benzo[c]fluoren-7-one, 4-hydroxy-](/img/structure/B14230223.png)

silane](/img/structure/B14230231.png)
